2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide
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Overview
Description
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide is a chemical compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide typically involves the reaction of quinazolin-4-thiol with N-(m-tolyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinazolin-4-ylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazolinone ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted quinazolinone derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in various biological processes. For example, its antitumor activity may be attributed to its ability to inhibit specific kinases or other proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad range of biological activities, including antimalarial, antitumor, and antimicrobial properties.
Quinazolin-4-thiol: A precursor in the synthesis of 2-(quinazolin-4-ylthio)-N-(m-tolyl)acetamide, with similar biological activities.
N-(m-tolyl)acetamide: Another precursor, commonly used in the synthesis of various pharmaceuticals.
Uniqueness
This compound stands out due to its unique combination of the quinazolinone and m-tolylacetamide moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-5-4-6-13(9-12)20-16(21)10-22-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLMOUNLYAYFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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